Ozenoxacine

Vue d'ensemble

Description

L’ozénoxacine est un antibiotique quinolonique non fluoré utilisé principalement pour le traitement de l’impétigo, une infection cutanée bactérienne. Il est commercialisé sous les noms de marque Ozanex et Xepi. L’ozénoxacine est efficace contre les bactéries qui ont développé une résistance aux antibiotiques fluoroquinoloniques .

Applications De Recherche Scientifique

Ozenoxacin has a broad range of applications in scientific research:

Chemistry: It is used as a model compound in studying quinolone synthesis and reactions.

Biology: Ozenoxacin is studied for its antibacterial properties and its ability to inhibit bacterial DNA replication enzymes.

Medicine: It is used in clinical trials for treating impetigo and other bacterial skin infections.

Industry: Ozenoxacin is used in the pharmaceutical industry for developing topical antibacterial creams.

Mécanisme D'action

L’ozénoxacine exerce ses effets en inhibant les enzymes de réplication de l’ADN bactérien, en particulier la gyrase de l’ADN et la topoisomérase IV. Ces enzymes sont essentielles à la réplication de l’ADN bactérien, à la super-hélicité et à la condensation chromosomique. En inhibant ces enzymes, l’ozénoxacine empêche la division et la réplication des cellules bactériennes, ce qui entraîne la mort des cellules bactériennes .

Analyse Biochimique

Biochemical Properties

Ozenoxacin plays a crucial role in biochemical reactions by targeting bacterial DNA replication enzymes. Specifically, it inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . By binding to these enzymes, Ozenoxacin prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death . This interaction is particularly effective against bacteria that have developed resistance to fluoroquinolone antibiotics due to its ability to evade bacterial efflux pumps .

Cellular Effects

Ozenoxacin exhibits significant effects on various types of cells and cellular processes. In human epidermal keratinocytes and THP-1 cells (a human monocyte cell line), Ozenoxacin has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory activity is mediated through the inhibition of the p38 phosphorylation pathway and the degradation of IκB-α, an inhibitory factor of NF-κB . Additionally, Ozenoxacin has been observed to reduce the thickness of rat ears in a model of acute dermatitis, further demonstrating its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of Ozenoxacin involves its affinity for bacterial DNA gyrase and topoisomerase IV. Upon binding to these enzymes, Ozenoxacin inhibits their activity, leading to the disruption of bacterial DNA replication . This inhibition triggers bacterial apoptosis, effectively killing the bacteria . Ozenoxacin’s ability to evade bacterial efflux pumps enhances its efficacy against fluoroquinolone-resistant strains . The drug’s bactericidal action is primarily due to its interference with essential bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ozenoxacin have been observed to change over time. Studies have shown that Ozenoxacin is stable and maintains its antimicrobial activity over extended periods . In vitro and in vivo studies have demonstrated that Ozenoxacin effectively reduces bacterial load within a short period, with significant microbiological success observed after just two days of therapy . Long-term studies have indicated that Ozenoxacin does not degrade rapidly and retains its efficacy in treating bacterial infections .

Dosage Effects in Animal Models

The effects of Ozenoxacin vary with different dosages in animal models. In a mouse model of Staphylococcus aureus dermal infection, the most effective concentrations of Ozenoxacin for reducing bacterial counts were found to be 1% and 2% . Higher concentrations did not significantly increase efficacy, indicating a threshold effect. Additionally, Ozenoxacin was well tolerated in animal models, with minimal toxic or adverse effects observed at high doses . These findings suggest that Ozenoxacin is both effective and safe for use in treating bacterial infections.

Metabolic Pathways

Ozenoxacin is minimally metabolized in human hepatocytes and is not metabolized in the presence of fresh human skin discs . This minimal metabolism suggests that Ozenoxacin remains largely unchanged in the body, contributing to its stability and prolonged antimicrobial activity. The primary route of elimination for Ozenoxacin is through the kidneys, with negligible systemic absorption observed following topical application . This limited metabolism and elimination profile further support the drug’s efficacy and safety in clinical use.

Transport and Distribution

Ozenoxacin is transported and distributed within cells and tissues with moderate plasma protein binding of approximately 80-85% . This binding does not appear to be concentration-dependent, indicating consistent distribution within the body. Due to its negligible systemic absorption, tissue distribution has not been extensively studied in humans . The drug’s effective topical application suggests that it is well-distributed at the site of infection, ensuring targeted antimicrobial activity.

Subcellular Localization

The subcellular localization of Ozenoxacin has not been extensively studied. Its primary mechanism of action involves targeting bacterial DNA gyrase and topoisomerase IV within bacterial cells This targeting suggests that Ozenoxacin localizes to the bacterial cytoplasm, where it exerts its bactericidal effects

Méthodes De Préparation

L’ozénoxacine est synthétisée par une série de réactions chimiques. La synthèse implique le couplage croisé catalysé par le Pd d’une bromoquinolone et d’un tributylstannane de pyridine (couplage de Stille). Le tributylstannane de pyridine est synthétisé à partir de la dihalopyridine correspondante par substitution aromatique nucléophile avec de la méthylamine, protégé sous forme d’acétamide à l’aide d’anhydride acétique, et converti en organostannane par stannylation catalysée par le Pd avec du bis(tributylétain). La bromoquinolone est préparée à partir de la N-cyclopropylaniline et du diéthyl éthoxy méthylène malonate, qui réagissent par une addition de Michael, suivie de l’élimination du groupe éthoxy et d’une acylation de Friedel-Crafts à température élevée .

Analyse Des Réactions Chimiques

L’ozénoxacine subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles pour modifier la structure de la quinolone afin d’améliorer ses propriétés antibactériennes.

Substitution : La substitution aromatique nucléophile est utilisée dans la synthèse de l’intermédiaire tributylstannane de pyridine.

Réactions de couplage : Le couplage de Stille et le couplage de Buchwald-Hartwig sont cruciaux dans la synthèse de l’ozénoxacine.

Les réactifs couramment utilisés dans ces réactions comprennent la méthylamine, l’anhydride acétique, le bis(tributylétain) et les catalyseurs au Pd. Les principaux produits formés sont des intermédiaires conduisant au composé final d’ozénoxacine .

Applications de la recherche scientifique

L’ozénoxacine a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude de la synthèse et des réactions de la quinolone.

Biologie : L’ozénoxacine est étudiée pour ses propriétés antibactériennes et sa capacité à inhiber les enzymes de réplication de l’ADN bactérien.

Médecine : Il est utilisé dans les essais cliniques pour le traitement de l’impétigo et d’autres infections cutanées bactériennes.

Industrie : L’ozénoxacine est utilisée dans l’industrie pharmaceutique pour le développement de crèmes antibactériennes topiques.

Comparaison Avec Des Composés Similaires

L’ozénoxacine est comparée à d’autres antibiotiques quinoloniques tels que la moxifloxacine, la lévofloxacine et la ciprofloxacine. Contrairement à ces fluoroquinolones, l’ozénoxacine est non fluorée, ce qui lui confère un meilleur profil de sécurité. Il montre également une accumulation intracellulaire plus élevée et une activité inhibitrice plus importante contre la gyrase de l’ADN et la topoisomérase IV . Ceci rend l’ozénoxacine plus efficace contre certaines souches bactériennes résistantes .

Des composés similaires comprennent :

- Moxifloxacine

- Lévofloxacine

- Ciprofloxacine

La structure unique non fluorée de l’ozénoxacine et sa capacité à échapper aux pompes d’efflux bactériennes en font un ajout précieux à la classe des antibiotiques quinoloniques .

Propriétés

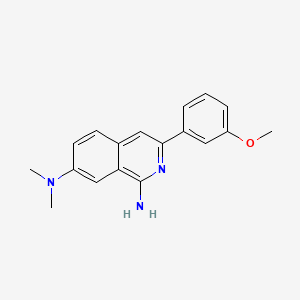

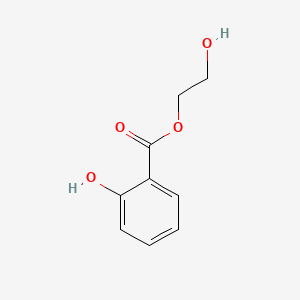

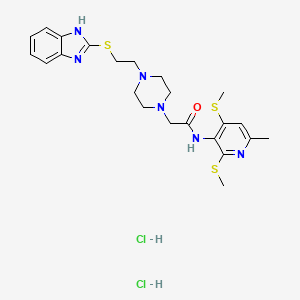

IUPAC Name |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIJWUTXQAGSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947446 | |

| Record name | Ozenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms. | |

| Record name | Ozenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

245765-41-7 | |

| Record name | Ozenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozenoxacin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ozenoxacin's mechanism of action?

A1: Ozenoxacin is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, Ozenoxacin prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]

Q2: How does Ozenoxacin's dual-targeting mechanism differ from other quinolones?

A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, Ozenoxacin exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]

Q3: What is the molecular formula and weight of Ozenoxacin?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of Ozenoxacin.

Q4: How does the lack of a fluorine atom in Ozenoxacin affect its activity compared to other fluoroquinolones?

A4: Although Ozenoxacin lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that Ozenoxacin is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]

Q5: Are there any studies exploring modifications to the Ozenoxacin structure and their impact on activity?

A5: The provided research excerpts do not delve into specific structural modifications of Ozenoxacin and their impact on activity.

Q6: What is the stability profile of Ozenoxacin in different formulations?

A6: Research indicates that Ozenoxacin demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that Ozenoxacin remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of Ozenoxacin, which exhibited promising stability profiles over 6 months. [, ]

Q7: What is the systemic absorption of Ozenoxacin after topical application?

A7: Studies in humans have consistently shown negligible systemic absorption of Ozenoxacin after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of Ozenoxacin remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]

Q8: Does Ozenoxacin accumulate in skin tissues after topical application?

A8: Yes, research demonstrates that Ozenoxacin achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []

Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ozenoxacin?

A9: The provided research excerpts do not specifically address Ozenoxacin's interactions with drug transporters or its effects on drug-metabolizing enzymes.

Q10: What is the in vitro activity of Ozenoxacin against common skin pathogens?

A10: Ozenoxacin displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, Ozenoxacin exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []

Q11: What in vivo models have been used to evaluate Ozenoxacin's efficacy?

A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various Ozenoxacin concentrations and formulations. [] The findings from these studies demonstrated that Ozenoxacin effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []

Q12: What is the clinical efficacy of Ozenoxacin in treating impetigo?

A12: Several clinical trials have demonstrated that Ozenoxacin 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that Ozenoxacin achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, Ozenoxacin exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]

Q13: What is the potential for resistance development with Ozenoxacin?

A13: Studies suggest that Ozenoxacin has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]

Q14: Does Ozenoxacin exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?

A14: Yes, studies show that Ozenoxacin demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]

Q15: What is the safety profile of Ozenoxacin based on preclinical and clinical studies?

A15: Preclinical studies in juvenile rats and dogs indicated that Ozenoxacin is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, Ozenoxacin was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []

Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with Ozenoxacin?

A16: Studies specifically evaluating the phototoxic and photoallergic potential of Ozenoxacin cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, Ozenoxacin may pose a lower risk of phototoxicity and photoallergy. [, ]

Q17: Are there any long-term safety concerns associated with Ozenoxacin use?

A17: The available research primarily focuses on short-term use of Ozenoxacin for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.

Q18: What analytical methods are used to quantify Ozenoxacin in biological samples?

A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Ozenoxacin concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of Ozenoxacin levels, even at low concentrations. [, , ]

Q19: Are there any established bioassays for evaluating Ozenoxacin's activity?

A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of Ozenoxacin in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying Ozenoxacin in cream formulations. []

Q20: How does Ozenoxacin compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?

A20: Ozenoxacin exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that Ozenoxacin achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, Ozenoxacin offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.

Q21: What are the potential cost implications of using Ozenoxacin compared to other topical antibiotics?

A21: While Ozenoxacin offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of Ozenoxacin versus mupirocin and fusidic acid for treating impetigo in Spain found that Ozenoxacin was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []

Q22: Are there any ongoing studies exploring new applications for Ozenoxacin?

A22: Research is exploring the potential of Ozenoxacin for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating Ozenoxacin's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

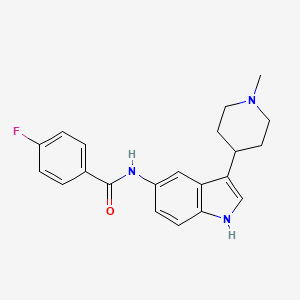

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)